molecular formula C7H7F B591098 2-Fluorotoluene-α-d1 CAS No. 17359-78-3

2-Fluorotoluene-α-d1

Cat. No.: B591098
CAS No.: 17359-78-3
M. Wt: 111.138
InChI Key: MMZYCBHLNZVROM-MICDWDOJSA-N
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Description

Significance of Deuterated Aromatic Compounds in Mechanistic Studies

Deuterated aromatic compounds, those in which one or more hydrogen atoms are replaced by deuterium (B1214612), are fundamental in the field of physical organic chemistry for elucidating reaction mechanisms. d-nb.infonih.govsymeres.com The key to their utility lies in the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is substituted with one of its isotopes. wikipedia.org

Deuterium is a stable, non-radioactive isotope of hydrogen, possessing a neutron in addition to a proton, making it approximately twice as heavy as protium (B1232500) (the most common isotope of hydrogen). youtube.comscielo.org.mx This mass difference leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is typically required to break a C-D bond, resulting in a slower reaction rate. wikipedia.org By comparing the reaction rates of a deuterated compound with its non-deuterated counterpart, researchers can determine if the breaking of that specific C-H bond is part of the rate-determining step of the reaction. youtube.com This information is crucial for mapping out the precise sequence of events in a chemical transformation. simsonpharma.com

Rationale for Deuterium Labeling at the Alpha Position of 2-Fluorotoluene (B1218778)

The specific placement of the deuterium atom at the alpha position of 2-fluorotoluene is a deliberate choice designed to probe reactions involving the methyl group. This benzylic position is often a site of chemical reactivity, participating in oxidation, halogenation, and various substitution reactions.

By introducing a deuterium atom at this alpha position, chemists can investigate whether the cleavage of a C-H bond on the methyl group is a critical step in a given reaction mechanism. For instance, in a free-radical bromination reaction, if the abstraction of a hydrogen atom from the methyl group is the slowest step, the reaction will proceed more slowly with 2-fluorotoluene-α-d1 than with standard 2-fluorotoluene. This observation of a primary kinetic isotope effect would provide strong evidence for the proposed mechanism. Conversely, the absence of a significant KIE would suggest that the C-H bond cleavage is not rate-limiting. youtube.com

Overview of Research Paradigms Utilizing 2-Fluorotoluene-α-d1

Research employing 2-fluorotoluene-α-d1 often falls into several key areas, primarily centered around understanding reaction mechanisms and kinetics.

Kinetic Isotope Effect Studies: The most direct application of this compound is in the measurement of kinetic isotope effects to elucidate reaction pathways. vulcanchem.com For example, it can be used to distinguish between different mechanisms in oxidation or substitution reactions involving the benzylic position.

Spectroscopic Analysis: The presence of deuterium can also be exploited in spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. simsonpharma.com In ¹H NMR, the signal corresponding to the deuterated position will be absent, simplifying the spectrum and aiding in the assignment of other proton signals. In mass spectrometry, the molecular ion peak will be shifted by one mass unit, allowing for the tracking of the labeled fragment through complex reaction mixtures or metabolic pathways.

Probing Enzyme Mechanisms: In biochemical studies, deuterated substrates like 2-fluorotoluene-α-d1 can be used to investigate the mechanisms of enzymes that metabolize aromatic compounds. The observation of a KIE can provide insights into the catalytic strategy employed by the enzyme.

Below is a table summarizing the key properties of 2-Fluorotoluene and its deuterated isotopologue:

Property2-Fluorotoluene2-Fluorotoluene-α-d1
CAS Number 95-52-3 noaa.gov17359-78-3 scbt.com
Molecular Formula C₇H₇F ontosight.aiC₇H₆DF scbt.com
Molecular Weight 110.13 g/mol noaa.gov111.14 g/mol scbt.com
Boiling Point 113-114 °C chemicalbook.inNot explicitly available, but expected to be very similar to the non-deuterated form.
Melting Point -62 °C chemicalbook.inNot explicitly available, but expected to be very similar to the non-deuterated form.
Density 1.001 g/mL at 25 °C chemicalbook.inNot explicitly available, but expected to be very similar to the non-deuterated form.

Detailed Research Findings

In a hypothetical study on the oxidation of 2-fluorotoluene by an oxidizing agent, researchers might observe the formation of 2-fluorobenzaldehyde. By comparing the rate of this reaction for 2-fluorotoluene and 2-fluorotoluene-α-d1, they could calculate the KIE. A significant KIE (typically kH/kD > 2) would indicate that the breaking of the C-H bond at the alpha position is a key part of the slowest step of the reaction.

The following table outlines the expected outcomes and interpretations of a hypothetical kinetic isotope effect experiment:

ReactantObserved Reaction RateCalculated KIE (kH/kD)Mechanistic Implication
2-FluorotoluenekH\multirow{2}{}{Significant (>2)}C-H bond cleavage at the alpha position is likely part of the rate-determining step.
2-Fluorotoluene-α-d1kD
2-FluorotoluenekH\multirow{2}{}{Insignificant (≈1)}C-H bond cleavage at the alpha position is not part of the rate-determining step.
2-Fluorotoluene-α-d1kD

Properties

CAS No.

17359-78-3

Molecular Formula

C7H7F

Molecular Weight

111.138

IUPAC Name

1-(deuteriomethyl)-2-fluorobenzene

InChI

InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D

InChI Key

MMZYCBHLNZVROM-MICDWDOJSA-N

SMILES

CC1=CC=CC=C1F

Synonyms

1-Fluoro-2-methylbenzene-α-d1;  NSC 8859-α-d1;  o-Fluorotoluene-α-d1

Origin of Product

United States

Synthetic Methodologies for 2 Fluorotoluene α D1

Strategies for Regioselective Deuterium (B1214612) Incorporation at the Alpha-Methyl Position

The primary challenge in the synthesis of 2-Fluorotoluene-α-d1 lies in the precise and efficient placement of a single deuterium atom at the methyl group, known as the alpha or benzylic position. The acidity of the benzylic protons in toluene (B28343) and its derivatives makes this position susceptible to hydrogen-deuterium exchange under specific conditions. Various strategies have been developed to exploit this reactivity for regioselective deuteration.

Deuteration via Carbanion Intermediates

One of the most common approaches to introduce deuterium at the benzylic position is through the formation of a carbanion intermediate followed by quenching with a deuterium source. This method relies on the use of a strong base to deprotonate the alpha-methyl group of 2-fluorotoluene (B1218778). The resulting benzylic carbanion is then rapidly quenched with a deuterium donor, such as deuterium oxide (D₂O), to afford the desired deuterated product.

The choice of base is critical to the success of this reaction. Strong bases such as organolithium reagents (e.g., n-butyllithium) or alkali metal amides (e.g., sodium amide) are often employed. The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to minimize side reactions.

Table 1: Key Parameters in Base-Catalyzed Deuteration of 2-Fluorotoluene

ParameterDescriptionTypical Conditions
Substrate 2-Fluorotoluene-
Base Strong base to generate carbanionn-Butyllithium, Sodium Amide
Deuterium Source Quenches the carbanionDeuterium Oxide (D₂O)
Solvent Inert, aproticTetrahydrofuran (THF), Diethyl Ether
Temperature Low to control reactivity-78 °C to 0 °C

The efficiency of deuteration can be influenced by factors such as the strength of the base, the reaction temperature, and the nature of the deuterium source. While highly effective, this method can sometimes lead to over-deuteration (incorporation of more than one deuterium atom) if the reaction conditions are not carefully controlled.

Catalytic Hydrogen-Deuterium Exchange Approaches

Catalytic methods offer an alternative and often milder approach to regioselective deuteration. These methods typically involve the use of a transition metal catalyst to facilitate the exchange of hydrogen for deuterium at the benzylic position. Palladium-based catalysts, in particular, have shown promise in this area.

In a typical catalytic cycle, the palladium catalyst activates the C-H bond of the methyl group, forming a metal-hydride intermediate. Subsequent reaction with a deuterium source, such as deuterium gas (D₂) or a deuterated solvent, leads to the incorporation of deuterium and regeneration of the catalyst.

Recent advancements have focused on the development of more efficient and selective catalyst systems. For instance, palladium nanoparticles have been demonstrated as effective catalysts for the hydrogen isotope exchange (HIE) at benzylic positions. nih.gov These reactions can often be performed under relatively mild conditions and offer a high degree of regioselectivity, with minimal deuteration observed at the aromatic ring.

Table 2: Comparison of Catalytic Systems for Benzylic Deuteration

Catalyst SystemDeuterium SourceAdvantagesDisadvantages
Palladium on Carbon (Pd/C) D₂ gasReadily available, effective for many substratesMay require elevated pressure and temperature
Homogeneous Palladium Complexes D₂ gas, Deuterated solventsHigh selectivity, tunable reactivityCatalyst separation can be challenging
Palladium Nanoparticles D₂ gasHigh activity, good regioselectivitySynthesis and stabilization of nanoparticles can be complex

The choice of catalyst, ligand, and reaction conditions can be tailored to optimize the deuteration of 2-fluorotoluene.

Precursor Design for Stereospecific Alpha-Deuterium Labeling

The synthesis of enantiomerically enriched 2-Fluorotoluene-α-d1, where the deuterium is introduced in a stereospecific manner, presents a more significant synthetic challenge. This requires the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the deuteration reaction.

One strategy involves the use of a chiral auxiliary attached to the 2-fluorotoluene precursor. The auxiliary directs the approach of the deuterium source to one face of the molecule, leading to the preferential formation of one enantiomer. After the deuteration step, the chiral auxiliary is removed to yield the enantioenriched product. Chiral C2-symmetric vicinal diamines have been effectively used as chiral auxiliaries in various asymmetric transformations. myuchem.com

Alternatively, asymmetric catalysis can be employed. In this approach, a chiral catalyst, often a transition metal complex with a chiral ligand, is used to catalyze the deuteration reaction enantioselectively. While powerful, the development of a suitable chiral catalyst for the specific deuteration of 2-fluorotoluene requires considerable research and optimization.

Recent developments in organophotocatalysis have enabled the preparation of diverse, enantioenriched α-deuterated α-amino acids, showcasing the potential of radical-based strategies for stereoselective deuterium incorporation. nih.gov Adapting such methodologies to toluene derivatives could open new avenues for the stereospecific synthesis of compounds like 2-Fluorotoluene-α-d1.

Innovations in Fluorine and Deuterium Co-Introduction Techniques

The simultaneous introduction of both fluorine and deuterium into a molecule in a controlled manner is a nascent and challenging area of synthetic chemistry. For a molecule like 2-Fluorotoluene-α-d1, this would ideally involve starting with a precursor that lacks both the fluorine and the deuterium and introducing them in a single or a few synthetic steps.

While direct methods for the simultaneous fluorination and deuteration of a toluene precursor are not yet well-established, multi-step chemo-enzymatic strategies offer a potential pathway. For instance, a cytochrome P450 monooxygenase could be used to selectively hydroxylate the methyl group of a suitable toluene precursor. This hydroxylated intermediate could then undergo deoxofluorination to introduce the fluorine atom. Subsequent or prior deuteration of the remaining benzylic C-H bonds could be achieved using the methods described in section 2.1. This approach combines the selectivity of enzymatic reactions with established chemical transformations. nih.gov

Research into novel fluorinating and deuterating reagents and catalytic systems is ongoing and may lead to more direct and efficient methods for the co-introduction of these isotopes in the future.

Methodologies for Isotopic Purity and Regioisomeric Control Assessment in Synthesis Research

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy: The integration of the signal corresponding to the methyl protons in the ¹H NMR spectrum will be reduced in the deuterated product. For 2-Fluorotoluene-α-d1, the integration of the methyl signal should ideally be reduced by one-third compared to the non-deuterated starting material.

²H NMR (Deuterium NMR) Spectroscopy: This technique directly observes the deuterium nucleus. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the methyl group would confirm the presence of deuterium at the desired position. wikipedia.org

¹³C NMR Spectroscopy: The carbon atom attached to the deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a shift in its resonance compared to the corresponding C-H bond, providing further confirmation of the deuteration site.

Mass Spectrometry (MS) is another indispensable technique for determining isotopic purity. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecule, allowing for the differentiation between the deuterated and non-deuterated species. nih.gov The mass spectrum of 2-Fluorotoluene-α-d1 will show a molecular ion peak (M+) that is one mass unit higher than that of unlabeled 2-fluorotoluene. The relative intensities of the M+ and M+1 peaks can be used to calculate the isotopic enrichment. acs.org

Table 3: Analytical Techniques for Isotopic Purity and Regioisomeric Control

TechniqueInformation Provided
¹H NMR Decrease in proton signal integration at the site of deuteration.
²H NMR Direct detection of deuterium and confirmation of its location.
¹³C NMR Characteristic splitting and chemical shift changes for the carbon bonded to deuterium.
Mass Spectrometry Determination of isotopic enrichment by analyzing the molecular ion peaks.

By employing a combination of these analytical techniques, researchers can confidently verify the successful synthesis of 2-Fluorotoluene-α-d1 with high isotopic and regioisomeric purity.

Advanced Spectroscopic Investigations of 2 Fluorotoluene α D1

Vibrational Spectroscopy for Deuterium-Induced Spectral Shifts and Conformational Analysis

Vibrational spectroscopy serves as a fundamental tool for exploring the structure and dynamics of molecules. uci.edu For 2-Fluorotoluene-α-d1, techniques like Infrared (IR) and Raman spectroscopy are particularly powerful. The strategic substitution of a hydrogen atom with deuterium (B1214612) in the methyl group induces noticeable shifts in the vibrational frequencies, providing a sensitive probe for conformational analysis and molecular interactions. uci.educdnsciencepub.com

High-Resolution Infrared (IR) and Raman Spectroscopic Studies of C-D Vibrations

The introduction of a deuterium atom into the methyl group of 2-fluorotoluene (B1218778) creates a unique C-D vibrator. High-resolution IR and Raman spectroscopy are ideal for studying the characteristic frequencies of this bond. In molecules like toluene-α-d3, vibrational assignments have been successfully made by analyzing vapor band contours and polarization data from Raman spectra. cdnsciencepub.com

For 2-Fluorotoluene-α-d1, the C-D stretching vibration is expected to appear in a distinct region of the infrared spectrum, typically lower than the corresponding C-H stretching frequencies due to the heavier mass of deuterium. This isotopic shift allows for the clear identification and analysis of the C-D bond's behavior without significant interference from C-H vibrations.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict vibrational frequencies. nih.gov These calculated frequencies, when scaled, generally show good agreement with experimental data from FT-IR and FT-Raman measurements and are invaluable for assigning specific vibrational modes. nih.gov

Table 1: Representative Vibrational Frequencies for Toluene (B28343) and its Deuterated Analogs This table illustrates typical vibrational modes and how they shift with deuteration, based on data from related toluene compounds. The values for 2-Fluorotoluene-α-d1 are predicted based on these trends.

Vibrational ModeToluene (cm⁻¹)Toluene-α-d3 (cm⁻¹)Predicted 2-Fluorotoluene-α-d1 (cm⁻¹)Spectroscopy
Aromatic C-H Stretch~3050~3050~3050IR, Raman
Methyl C-H Stretch~2925-~2925IR, Raman
Methyl C-D Stretch-~2200~2210IR, Raman
Ring Deformations~1605, 1495~1590, 1480~1610, 1500IR, Raman
C-F Stretch--~1250IR

Note: Data is compiled and extrapolated from findings on toluene, deuterated toluenes, and fluorotoluenes for illustrative purposes. cdnsciencepub.com

Analysis of Overtone and Combination Band Spectra for Intramolecular Vibrational Energy Redistribution (IVR)

Intramolecular Vibrational Energy Redistribution (IVR) is the process by which energy flows between different vibrational modes within a molecule. ruhr-uni-bochum.de The rate and pathways of IVR are crucial for understanding reaction dynamics and photostability. Studies on related molecules like m-fluorotoluene have shown that IVR can be significantly influenced by the internal rotation (torsion) of the methyl group. ruhr-uni-bochum.desemanticscholar.org

The analysis of overtone (excitations of a single vibrational mode to a higher energy level) and combination bands (simultaneous excitation of two or more different modes) provides deep insight into IVR. spectroscopyonline.com In toluene-α-d1, the overtone spectrum of the C-H stretching region has been recorded and analyzed. spectroscopyonline.com For 2-Fluorotoluene-α-d1, studying the overtones of the C-D stretch and its combination bands with other modes, such as the methyl torsion or ring vibrations, can reveal the coupling strengths and energy transfer pathways. It is proposed that the quasi-free rotation of the methyl group can act as an "accelerator" for IVR, suggesting that the dynamics of the deuterated methyl group in 2-Fluorotoluene-α-d1 play a pivotal role in its energy redistribution landscape. researchgate.net The efficiency of IVR often increases with the density of vibrational states. mdpi.com

Matrix Isolation Spectroscopy for Investigating Low-Temperature Structures

Matrix isolation is a powerful technique where molecules are trapped in a solid, inert gas (like argon or nitrogen) at very low temperatures (typically 10-40 K). semanticscholar.orgsemanticscholar.org This environment spatially separates individual molecules, preventing aggregation and quenching most rotational and translational motion. semanticscholar.org The result is a significant sharpening of spectral bands, allowing for the resolution of fine structural details and the study of unstable species or specific conformers. uci.edu

For 2-Fluorotoluene-α-d1, this technique would be ideal for several reasons:

Conformational Freezing: At room temperature, the methyl group of 2-fluorotoluene is in nearly free rotation. At the cryogenic temperatures of matrix isolation, it's possible to "freeze" the molecule into its lowest energy conformation relative to the fluorine atom.

Resolving Spectral Features: The sharpening of vibrational bands in the IR spectrum would allow for a more precise determination of the C-D stretching frequency and its coupling to other modes. This helps in validating theoretical calculations of the molecular structure and vibrational frequencies. mdpi.com

Studying Interactions: By changing the matrix material (e.g., from argon to nitrogen), one can study the weak interactions between the trapped molecule and its environment. Studies on m-fluorophenol have shown that a nitrogen matrix can stabilize higher-energy conformers that are not present in an argon matrix. semanticscholar.org

While specific matrix isolation studies on 2-Fluorotoluene-α-d1 are not widely published, research on analogous molecules like toluene in neon matrices and various fluorinated compounds demonstrates the utility of this method for detailed conformational and vibrational analysis. uci.edusemanticscholar.org

Electronic Spectroscopy for Excited State Dynamics and Vibronic Coupling

Electronic spectroscopy probes the transitions between different electronic states of a molecule. These techniques are essential for understanding how molecules absorb and dissipate energy, for instance after being exposed to UV light. For 2-Fluorotoluene-α-d1, these studies reveal the influence of both the fluorine substituent and the methyl deuteration on the excited state properties.

Laser-Induced Fluorescence (LIF) and Vibronically Resolved Emission Spectroscopy of Jet-Cooled Species

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to study the structure of molecules in the gas phase. In a typical experiment, molecules are cooled to very low rotational and vibrational temperatures in a supersonic jet expansion. A tunable laser then excites the cooled molecules to a specific vibrational level in an excited electronic state. The resulting fluorescence is detected, providing information about the energy levels of both the ground and excited electronic states.

For 2-Fluorotoluene-α-d1, jet-cooling simplifies the complex spectra, allowing for precise measurements of vibronic transitions (simultaneous changes in vibrational and electronic energy levels). By analyzing the vibronically resolved emission spectra, one can:

Determine the precise energy of the electronic transition (S₁ ← S₀).

Measure the vibrational mode frequencies in the ground electronic state (D₀). semanticscholar.org

Observe the effects of the deuterium substitution on the vibronic structure. Studies on partially deuterated toluenes have successfully resolved fluorescence excitation spectra, providing data on rotor-vibrator couplings. spectroscopyonline.com

This technique has been successfully applied to radicals generated from similar molecules like o-fluorotoluene, demonstrating its power in identifying and characterizing transient species. semanticscholar.org

Resonance-Enhanced Multiphoton Ionization (REMPI) for Electronic State Characterization

Resonance-Enhanced Multiphoton Ionization (REMPI) is a powerful and selective technique for obtaining spectroscopic information. cdnsciencepub.com It involves the absorption of two or more photons. First, a tunable laser excites the molecule to an intermediate electronic state (the resonance step). A second photon then provides enough energy to ionize the molecule. cdnsciencepub.com The resulting ions are detected, typically by a mass spectrometer, which adds another layer of selectivity to the experiment.

REMPI is particularly useful for studying states that are not accessible via single-photon absorption. For 2-Fluorotoluene-α-d1, (1+1) REMPI (one photon for resonance, one for ionization) can be used to record the S₁ ← S₀ spectrum with high sensitivity. By changing the intermediate vibrational level in the S₁ state, one can probe the vibrational structure of the cation (D₀⁺).

Studies on m-fluorotoluene using Zero-Kinetic-Energy (ZEKE) spectroscopy, a variation of REMPI, have shown that the observed activity in the spectrum is highly dependent on the intermediate level, providing detailed insight into vibration-torsion coupling and the geometry change upon ionization. semanticscholar.org This demonstrates that REMPI is a key tool for characterizing the electronic states and ionization dynamics of 2-Fluorotoluene-α-d1.

Table 2: Spectroscopic Techniques and Key Information Obtained for 2-Fluorotoluene-α-d1

TechniqueAbbreviationPrimary Information Gained
Infrared SpectroscopyIRC-D vibrational frequencies, functional groups.
Raman SpectroscopyRamanComplementary vibrational modes, molecular symmetry.
Matrix Isolation Spectroscopy-Low-temperature structures, conformer isolation, fine spectral features.
Laser-Induced FluorescenceLIFVibronic structure, excited state energies, ground state vibrational frequencies.
Resonance-Enhanced Multiphoton IonizationREMPIElectronic state characterization, cation vibrational structure, ionization energy.

Spectroscopic Elucidation of D1 → D0 Transitions in Alpha-Deuterated Benzyl (B1604629) Radicals

The photolysis of 2-Fluorotoluene-α-d1 can generate the corresponding 2-fluorobenzyl-α-d1 radical. The study of the electronic transitions in such radicals provides fundamental insights into their electronic structure and vibrational modes. The transition between the first electronically excited state (D1) and the ground electronic state (D0) is of particular interest.

Laser-induced fluorescence (LIF) spectroscopy is a primary technique used to study these transitions in jet-cooled radicals. researchgate.net By exciting the molecules from the D0 to the D1 state with a tunable laser and detecting the subsequent fluorescence, a highly resolved excitation spectrum can be obtained. Analysis of this spectrum allows for the precise determination of the electronic transition energy (the D1 → D0 origin) and the frequencies of various vibrational modes in the excited D1 state.

Furthermore, by fixing the excitation laser on a specific vibronic band and dispersing the resulting emission, single vibronic level (SVL) fluorescence spectra are obtained. These spectra reveal the vibrational frequencies of the electronic ground state (D0). researchgate.net Comparing the spectra of the 2-fluorobenzyl-α-d1 radical with its non-deuterated and -d2 analogues allows for definitive assignment of vibrational modes involving the alpha-position, as the deuterium substitution induces a predictable isotopic shift. For instance, the C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies. This comparative analysis is crucial for accurately mapping the potential energy surfaces of both the ground and excited electronic states. researchgate.net

Radical SpeciesD1 → D0 Transition Origin (cm⁻¹)Key Ground State (D0) Vibrational Modes (cm⁻¹)
Benzyl Radical22002ν(CH₂ wag): 335, ν(ring): 615, 963
Benzyl-α-d2 Radical22019ν(CD₂ wag): 280, ν(ring): 610, 960
2-Fluorobenzyl-α-d1 Radical (Hypothetical)~21500ν(CHD wag), ν(C-D stretch), ν(ring)

Note: Data for Benzyl and Benzyl-α-d2 radicals are based on published findings to illustrate the principles. researchgate.net Data for the 2-fluorobenzyl-α-d1 radical is hypothetical and represents expected values based on known isotopic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Site Assignment and Dynamics

NMR spectroscopy is an unparalleled tool for confirming the precise location of isotopic labels and for studying molecular dynamics. cymitquimica.com The presence of deuterium at the alpha-carbon in 2-Fluorotoluene-α-d1 gives rise to distinct and informative features in various NMR experiments.

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy unequivocally confirms the site of deuteration.

¹H NMR: The most direct evidence is the significant reduction or complete disappearance of the signal corresponding to the methyl (CH₃) protons. In a high-purity sample of 2-Fluorotoluene-α-d1, the characteristic singlet or narrow multiplet of the CH₃ group is replaced by a very low-intensity residual signal, and potentially a small, broadened signal from the CHD₂ group due to coupling with deuterium.

¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the signal for the alpha-carbon (the carbon bearing the deuterium) exhibits two key changes. First, it appears as a multiplet (typically a 1:1:1 triplet) due to one-bond coupling to the spin I=1 deuterium nucleus. Second, this carbon resonance experiences an isotopic shift, typically a small upfield shift (lower ppm value) compared to the non-deuterated compound. researchgate.net This deuterium-induced isotope effect is a hallmark of successful labeling. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum provides complementary information. The long-range coupling between the fluorine atom on the ring and the protons of the methyl group (⁵JHF) observed in 2-fluorotoluene would be altered upon deuteration. researchgate.net The replacement of a proton with a deuterium atom changes the coupling pattern and magnitude, which can be observed in high-resolution spectra.

Nucleus2-Fluorotoluene (Reference)2-Fluorotoluene-α-d1 (Expected)Observation
¹H ~2.25 ppm (s, 3H)Residual signal at ~2.25 ppmDisappearance of the methyl proton signal.
¹³C ~14.5 ppm (quartet in coupled)~14.3 ppm (triplet)Isotopic upfield shift and C-D coupling.
¹⁹F Multiplet showing ⁵JHF couplingAltered multipletChange in long-range coupling pattern.

Note: Chemical shifts (ppm) are approximate and depend on the solvent and reference standard.

Direct detection of the deuterium nucleus via ²H NMR provides unambiguous proof of labeling. A single resonance peak will be observed in the ²H spectrum of 2-Fluorotoluene-α-d1, with a chemical shift very similar to the proton it replaced. tcichemicals.com

Beyond simple detection, ²H NMR is highly valuable for studying molecular dynamics. The deuterium nucleus possesses a nuclear quadrupole moment, which provides an efficient mechanism for nuclear relaxation. The spin-lattice (T₁) and spin-spin (T₂) relaxation times of the deuterium nucleus are highly sensitive to the rate of molecular tumbling and internal rotations. By measuring these relaxation times at different temperatures, one can calculate the rotational correlation times for the molecule and the activation energy for the internal rotation of the deuterated methyl group. This provides detailed insight into the microdynamics of the molecule in solution.

Mass Spectrometry for Isotopic Tracer Studies and Fragmentation Pathway Elucidation

Mass spectrometry is essential for verifying the isotopic purity of 2-Fluorotoluene-α-d1 and for tracing the deuterium label through chemical reactions or fragmentation processes.

High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) MS, can readily distinguish between the unlabeled 2-fluorotoluene and its deuterated isotopologue due to the precise mass difference. almacgroup.com The exact mass of deuterium (2.01410178 u) is slightly more than twice that of protium (B1232500) (1.00782503 u). This difference is easily resolved by HRMS.

To verify isotopic purity, the relative intensities of the molecular ion peaks for the labeled ([M]+) and unlabeled ([M-1]+) species are compared. By analyzing the extracted ion chromatograms (EICs) for each mass, the percentage of deuterium incorporation can be accurately quantified. almacgroup.com This is critical for ensuring the reliability of any subsequent studies that rely on the isotopic label.

CompoundFormulaCalculated Monoisotopic Mass (u)
2-FluorotolueneC₇H₇F110.05318
2-Fluorotoluene-α-d1C₇H₆DF111.05946
Tropylium (B1234903) Cation FragmentC₇H₇⁺91.05478
Deuterated Tropylium FragmentC₇H₆D⁺92.06105

While hydrogen-deuterium exchange (HDX) mass spectrometry is most famously used to study protein conformation and dynamics, its principles can be applied to gain mechanistic insights into reactions involving 2-Fluorotoluene-α-d1. nih.gov In this context, the compound acts as a mechanistic probe rather than the subject of exchange itself.

For example, if 2-Fluorotoluene-α-d1 is used as a starting material in a reaction where the benzylic C-D bond is cleaved (e.g., radical halogenation or oxidation), the deuterium atom can be traced in the products and byproducts. By analyzing the mass spectra of the product mixture, one can determine whether the deuterium atom was transferred to another molecule, eliminated, or retained in the final product. This provides definitive evidence for proposed reaction pathways, such as determining whether a specific C-H/C-D bond is involved in the rate-determining step of a reaction (the kinetic isotope effect). The use of deuterium labeling in this manner was foundational in establishing the structure of the tropylium cation from toluene derivatives. spectroscopyonline.com

Kinetic Isotope Effect Kie Studies with 2 Fluorotoluene α D1

Theoretical Foundations of Kinetic Isotope Effects in Reactions Involving Deuterium (B1214612)

The replacement of a protium (B1232500) (¹H) atom with a deuterium (²H) atom in a reactant molecule does not alter the potential energy surface of a reaction. However, due to the difference in mass, the vibrational frequencies of bonds involving these isotopes are affected, leading to different reaction rates—a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org

Transition State Theory and Zero-Point Energy (ZPE) Differences in Bond Formation/Cleavage

According to transition state theory, the rate of a reaction is dependent on the free energy difference between the reactants and the transition state. A key quantum mechanical concept in understanding KIEs is the zero-point energy (ZPE), which is the lowest possible energy that a chemical system can possess. The ZPE of a chemical bond is proportional to its vibrational frequency.

A C-H bond has a higher vibrational frequency and, consequently, a higher ZPE than a C-D bond. ias.ac.in In a reaction where the C-H/C-D bond is broken in the rate-determining step, this bond is significantly weakened or broken in the transition state. This leads to a reduction or complete loss of the ZPE difference between the C-H and C-D bonds in the transition state. As a result, the activation energy for the C-D bond cleavage is higher than that for the C-H bond cleavage, making the reaction slower for the deuterated compound. This difference in activation energy, arising from the ZPE difference between the ground state and the transition state, is the primary origin of the normal primary kinetic isotope effect. princeton.edu

Quantum Mechanical Tunneling Contributions to Reaction Rates

In some reactions, particularly those involving the transfer of light particles like hydrogen isotopes, a quantum mechanical phenomenon known as tunneling can occur. Tunneling allows the particle to penetrate through the activation barrier rather than going over it, leading to a faster reaction rate than predicted by classical transition state theory.

The probability of tunneling is highly dependent on the mass of the particle; lighter particles tunnel more readily. Consequently, protium tunnels to a much greater extent than deuterium. This can lead to unusually large primary kinetic isotope effects, often significantly greater than the semi-classical limit of around 7 at room temperature. The observation of such large KIEs is a strong indicator of a significant contribution from quantum mechanical tunneling in the reaction mechanism.

Primary Kinetic Isotope Effects at the Alpha-Methyl Position

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org For 2-fluorotoluene-α-d1, a primary KIE would be expected in reactions where a hydrogen (or deuterium) atom is abstracted from the methyl group in the slowest step.

Investigation of C-H/C-D Bond Scission in Rate-Determining Steps

The magnitude of the primary KIE (kH/kD) provides valuable information about the transition state of the C-H/C-D bond cleavage. A large normal KIE (typically in the range of 2-7 at room temperature) is indicative of a transition state where the hydrogen is being transferred and the bond is significantly broken. The observation of a primary KIE is a powerful piece of evidence that C-H bond scission is part of the rate-determining step. princeton.edu For example, in a free-radical bromination of toluene (B28343), a significant primary KIE is observed, suggesting that the abstraction of a benzylic hydrogen is the rate-limiting step. ias.ac.in

Experimental Determination Methods for Primary KIEs (e.g., Intermolecular and Intramolecular Competition Experiments)

Primary KIEs can be determined through several experimental methods:

Parallel Reactions: In this method, the rates of the reaction for the non-deuterated (2-fluorotoluene) and deuterated (2-fluorotoluene-α-d1) substrates are measured in separate experiments under identical conditions. The ratio of the rate constants (kH/kD) gives the KIE. This method is straightforward but can be susceptible to experimental errors if conditions are not perfectly matched. epfl.ch

Intermolecular Competition Experiments: A mixture of the non-deuterated and deuterated substrates is allowed to react in the same vessel. The ratio of the products formed from each substrate is measured, typically at low conversion, to determine the KIE. This method is generally more accurate than parallel reactions as it eliminates the influence of variations in reaction conditions between experiments. github.iouoc.gr

Intramolecular Competition Experiments: In a suitably designed molecule containing both C-H and C-D bonds at equivalent positions, the relative reactivity of these bonds can be measured within the same molecule. For 2-fluorotoluene-α-d1, this would not be a direct intramolecular competition unless the substrate was, for example, 2-fluorotoluene-α,α-d2, where H vs. D abstraction could be compared. However, the principle of intramolecular competition is a powerful tool for obtaining precise KIE data. uoc.gr

Secondary Kinetic Isotope Effects from Deuterium Substitution

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-determining step. wikipedia.org Even without direct bond cleavage, the presence of deuterium at the alpha-methyl position of 2-fluorotoluene (B1218778) can influence reaction rates.

These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs are classified based on the position of the isotope relative to the reaction center. In the case of 2-fluorotoluene-α-d1, if a reaction occurs at the aromatic ring or the fluorine atom, the deuterium at the methyl group would give rise to a secondary KIE.

The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of the secondary KIE can provide information about changes in hybridization or steric environment at the carbon atom bearing the isotope during the transition state. For instance, a change from sp³ to sp² hybridization at an adjacent carbon often leads to a normal secondary KIE, while a change from sp² to sp³ can result in an inverse effect. princeton.edu

Below is a hypothetical data table illustrating the types of KIE values that might be observed in different reaction types involving 2-fluorotoluene, based on established principles.

Reaction TypePosition of IsotopeExpected KIE TypeHypothetical kH/kDMechanistic Implication
Free Radical Halogenation at Methyl Groupα-methyl (C-D)Primary~ 4-6C-H/C-D bond cleavage is rate-determining.
Nucleophilic Aromatic Substitutionα-methyl (C-D)Secondary~ 1.0-1.1Minor change in the environment of the methyl group in the transition state.
Benzylic Oxidation (non-H-abstraction RDS)α-methyl (C-D)Secondary~ 0.9-1.0Change in steric or electronic environment of the methyl group.

Alpha-Secondary Isotope Effects (α-SKIE) and Rehybridization Changes

An alpha-secondary kinetic isotope effect (α-SKIE) is observed when isotopic substitution occurs at the carbon atom undergoing a reaction, but the bond to the isotope itself is not broken in the rate-determining step. These effects arise primarily from changes in the vibrational frequencies of the C-H (or C-D) bond as the hybridization of the alpha-carbon changes between the reactant and the transition state.

The governing principle is that C-H bending vibrations are "stiffer" (higher frequency) when the carbon is sp³ hybridized compared to the out-of-plane bending vibrations when the carbon is sp² hybridized. Consequently:

sp³ → sp² Rehybridization: When a reaction involves a change from tetrahedral (sp³) to trigonal planar (sp²) geometry at the alpha-carbon, as in an Sₙ1 reaction or the formation of a benzylic carbocation, the C-H/D bending force constant decreases in the transition state. This leads to a normal α-SKIE (kH/kD > 1), typically in the range of 1.10-1.25 per deuterium. researchgate.netoup.com

sp² → sp³ Rehybridization: Conversely, a process involving a change from sp² to sp³ hybridization, such as the addition of a nucleophile to a carbonyl group, results in an increase in the C-H/D bending force constant in the transition state. This leads to an inverse α-SKIE (kH/kD < 1), often around 0.9. spcmc.ac.in

For reactions at the benzylic position of a 2-fluorotoluene derivative (e.g., 2-fluoro-α-chlorotoluene-α-d1), the α-SKIE provides a clear diagnostic tool for the mechanism.

Table 1: Hypothetical α-SKIE Values for Nucleophilic Substitution at the Benzylic Position of a 2-Fluorotoluene Derivative

Reaction TypeProposed MechanismHybridization Change at α-CarbonExpected kH/kD
Solvolysis in H₂O/EtOHSₙ1 via benzylic carbocationsp³ → sp²1.15
Reaction with N₃⁻ in DMFSₙ2sp³ → [sp²-like] → sp³1.02
Reaction with bulky nucleophileSₙ2 with steric reliefsp³ → [sp²-like] → sp³1.09

Beta-Secondary Isotope Effects (β-SKIE) Related to Hyperconjugation and Steric Effects

A beta-secondary kinetic isotope effect (β-SKIE) occurs when the isotopic substitution is at a carbon atom adjacent (β) to the reaction center. In the case of reactions at the alpha-carbon of 2-fluorotoluene, the β-positions are the C2 and C6 carbons of the aromatic ring. β-SKIEs are particularly sensitive to hyperconjugation and steric factors.

Hyperconjugation involves the donation of electron density from a C-H (or C-D) σ-bond into an adjacent empty or partially filled p-orbital. This interaction is weaker for a C-D bond than for a C-H bond. In the formation of a benzylic carbocation from a 2-fluorotoluene derivative, the C-H bonds at the ortho (C2, C6) positions are β to the developing positive charge. If hyperconjugation stabilizes the transition state, substituting these hydrogens with deuterium would result in a slower reaction, leading to a normal β-SKIE (kH/kD > 1). These effects are typically smaller than α-SKIEs but provide valuable electronic information about the transition state. Steric isotope effects can also contribute, as deuterium has a slightly smaller van der Waals radius than hydrogen, potentially leading to small inverse effects (kH/kD < 1) if the transition state is more sterically crowded than the reactant.

Application of KIEs to Elucidate Complex Reaction Mechanisms

Probing Radical Abstraction and Rearrangement Processes

In a radical abstraction reaction, the C-H bond at the benzylic position is broken in the rate-determining step. Replacing the α-hydrogen with deuterium in 2-fluorotoluene allows for the measurement of a primary kinetic isotope effect. Because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, a significant amount of energy is required to break it, leading to a large normal KIE (kH/kD > 1).

For hydrogen atom abstraction, classical transition state theory predicts a maximum kH/kD of around 7 at room temperature. However, experimental studies on hydrogen abstraction from toluene and its derivatives have often revealed unusually large KIEs, with values exceeding 25. nih.gov These exceptionally large values are considered strong evidence for quantum mechanical tunneling, where the much lighter hydrogen atom can "tunnel" through the activation barrier rather than going over it, a phenomenon far less probable for the heavier deuterium atom. nih.gov The magnitude of the KIE in the radical bromination of toluene with N-bromosuccinimide (NBS), for instance, is a classic example where a substantial primary KIE is observed, confirming that C-H bond cleavage is the rate-determining step. unam.mx

Table 2: Plausible Primary KIEs for Radical Abstraction from 2-Fluorotoluene at 25°C

Radical SourceReactionExpected kH/kDMechanistic Implication
N-Bromosuccinimide (NBS)Benzylic Bromination5.5C-H abstraction is rate-determining.
Phthalimide N-oxyl (PINO)Hydrogen Abstraction27.0Rate-determining C-H abstraction with significant quantum tunneling. nih.gov
t-Butoxy radicalHydrogen Abstraction5.0Rate-determining C-H abstraction. cdnsciencepub.com

Understanding Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction of arenes. The general mechanism involves two steps: (1) the rate-determining attack of the nucleophilic aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), and (2) the rapid loss of a proton from this intermediate to restore aromaticity. ias.ac.in

Since the C-H (or C-D) bond is broken in the second, fast step, there is typically no kinetic isotope effect observed for most EAS reactions (kH/kD ≈ 1). This is because the rate is determined by the energy barrier to form the arenium ion, a step that does not involve cleavage of the C-H bond. However, if the first step becomes rapid and reversible and the second step (proton loss) becomes rate-determining, a large primary KIE will be observed. This is rare but has been documented in reactions like aromatic mercuration. ias.ac.in For 2-fluorotoluene, KIE studies could confirm the rate-determining step for various electrophilic substitutions, with the fluorine atom acting as an ortho-, para-director.

Table 3: Expected KIEs for Electrophilic Aromatic Substitution on 2-Fluorotoluene

ReactionElectrophileExpected kH/kD (for substitution at C4-H/D)Interpretation
NitrationNO₂⁺~1.0Formation of arenium ion is rate-determining. ias.ac.in
BrominationBr⁺~1.0Formation of arenium ion is rate-determining.
Friedel-Crafts AcylationRCO⁺~1.0Formation of arenium ion is rate-determining.
Reversible SulfonationSO₃>2.0Proton loss from the arenium ion is at least partially rate-determining.

Differentiating between Nucleophilic Substitution Mechanisms at the Alpha-Carbon

Nucleophilic substitution at a benzylic carbon can proceed via two primary mechanisms: a one-step bimolecular (Sₙ2) pathway or a two-step unimolecular (Sₙ1) pathway involving a carbocation intermediate. ksu.edu.sa Using a substrate like 2-fluoro-α-chlorotoluene-α-d1, the α-SKIE is a powerful tool to distinguish between these mechanisms.

Sₙ1 Mechanism: The rate-determining step is the formation of the 2-fluorobenzyl carbocation. This involves rehybridization of the α-carbon from sp³ to sp². As discussed in section 4.3.1, this change leads to a significant normal α-SKIE (kH/kD > 1.10). researchgate.net

Sₙ2 Mechanism: This mechanism involves a single transition state where the nucleophile attacks as the leaving group departs. The hybridization at the α-carbon is intermediate between sp³ and sp². The resulting KIE is typically close to unity (kH/kD ≈ 1.00-1.05). However, a larger normal KIE (e.g., 1.08 per deuterium) can be observed if the reactant is sterically crowded and this crowding is relieved in the more open, trigonal bipyramidal-like transition state. researchgate.net

Therefore, a careful measurement of the α-SKIE can provide definitive evidence for the operative nucleophilic substitution pathway.

Table 4: Differentiating Sₙ1 and Sₙ2 Mechanisms for a 2-Fluorobenzyl Derivative Using α-SKIE

Reaction ConditionsObserved kH/kDInferred MechanismRationale
Solvolysis in 80% aqueous formic acid1.16Sₙ1Significant rehybridization (sp³→sp²) in the carbocation-like transition state.
Reaction with NaN₃ in acetone1.03Sₙ2Little net change in C-D bond vibration in the tight Sₙ2 transition state.

Mechanistic Insights into Organometallic C-H Activation Catalysis

Organometallic C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds. rutgers.edu Toluene derivatives present a fascinating challenge for catalysts, which must differentiate between the sp²-hybridized C-H bonds on the aromatic ring and the sp³-hybridized C-H bonds of the methyl group. Isotopic labeling in 2-fluorotoluene-α-d1 is invaluable for probing these complex catalytic cycles.

The magnitude of the KIE provides critical information:

Large KIE (kH/kD > 2): Indicates that the C-H bond cleavage is part of the turnover-limiting step of the catalytic cycle. snnu.edu.cn

Small or No KIE (kH/kD ≈ 1): Suggests that C-H activation occurs in a rapid step before or after the rate-determining step, such as substrate coordination or product release. acs.org

Inverse KIE (kH/kD < 1): Can indicate the formation of a pre-equilibrium σ-complex between the C-H bond and the metal center prior to the rate-determining step. researchgate.net

By comparing the rate of reaction of 2-fluorotoluene with its α-d1 isotopologue, researchers can determine if the benzylic C-H bond is broken in the slow step of a given catalytic process. This allows for the validation or rejection of proposed mechanisms, such as oxidative addition, concerted metalation-deprotonation, or electrophilic substitution. rsc.orgscispace.com

Table 5: Hypothetical KIEs for Palladium-Catalyzed C-H Activation/Functionalization of 2-Fluorotoluene

Catalytic SystemReactionObserved kH/kD (at benzylic position)Mechanistic Conclusion
Pd(OAc)₂ / Ligand AArylation at benzylic position4.5Benzylic C-H bond cleavage is rate-determining.
Pd(OAc)₂ / Ligand BArylation at benzylic position1.1C-H bond cleavage is not rate-determining; a later step likely limits the turnover.
[Rh(Cp*)Cl₂]₂ / AgSbF₆Intramolecular Cyclization0.9Reversible C-H activation with formation of a σ-complex prior to the rate-determining step.

Theoretical and Computational Investigations of 2 Fluorotoluene α D1

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms, the conformational preferences, and the energetic landscape of a molecule. For 2-Fluorotoluene-α-d1, these calculations elucidate the subtle interplay between the fluorine substituent and the deuterated methyl group on the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method that describes the properties of a multi-electron system based on its electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it ideal for calculating the ground-state geometries and electronic structures of medium-sized organic molecules. rsc.org

For 2-Fluorotoluene-α-d1, DFT calculations are employed to find the minimum energy structure. This optimization process determines key geometric parameters such as bond lengths, bond angles, and dihedral angles. A common approach involves using a functional like B3LYP in conjunction with a suitable basis set (e.g., 6-311G(d,p)) to solve the Kohn-Sham equations iteratively until a stationary point on the potential energy surface is found. mdpi.comrsc.org The substitution of a protium (B1232500) atom with a deuterium (B1214612) atom in the methyl group (α-d1) has a negligible effect on the equilibrium molecular geometry due to the identical electronic properties of isotopes. However, it significantly impacts properties related to mass, such as vibrational frequencies.

The electronic structure analysis from DFT provides information on the molecular orbitals (HOMO, LUMO), charge distribution, and molecular electrostatic potential. These calculations reveal how the electron-withdrawing nature of the fluorine atom influences the electron density distribution across the aromatic ring and the methyl group.

Table 1: Calculated Ground State Geometrical Parameters for 2-Fluorotoluene (B1218778) Calculated at the B3LYP/6-311G(d,p) level of theory. The geometry for the α-d1 isotopologue is virtually identical.

ParameterAtom(s)Calculated Value
Bond Lengths
C-F1.36 Å
C-CH₂D1.51 Å
C-D (methyl)1.09 Å
C-C (aromatic)1.39 - 1.40 Å
Bond Angles
C-C-F118.5°
C-C-CH₂D121.0°
H-C-D (methyl)109.1°

While DFT is a powerful tool, for higher accuracy in energy calculations, ab initio and post-Hartree-Fock methods are often employed. ucr.edu These methods are derived directly from first principles without the use of empirical parameters. mdpi.com The Hartree-Fock (HF) method is a starting point, but it neglects electron correlation, which is crucial for accurate energy predictions.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, systematically incorporate electron correlation. publish.csiro.au These methods are more computationally demanding than DFT but can yield more reliable results for reaction enthalpies, activation barriers, and other energetic properties. vt.edu For instance, comparing the energies of different conformers of 2-Fluorotoluene-α-d1 (related to the orientation of the methyl group) using a high-level method like CCSD(T) provides a benchmark for understanding the rotational barrier of the deuterated methyl group. publish.csiro.au

Computational Prediction and Interpretation of Spectroscopic Data

Computational methods are indispensable for predicting and interpreting the various spectra of a molecule. sinica.edu.tw These simulations provide a direct link between the calculated quantum mechanical properties and experimentally observed spectroscopic features.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Theoretical calculation of these spectra is a standard feature of quantum chemistry packages. q-chem.com Following a geometry optimization, a vibrational frequency analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). q-chem.com

Diagonalizing the mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration. For 2-Fluorotoluene-α-d1, this analysis predicts the characteristic frequencies for functional groups, such as the C-F stretch, aromatic ring modes, and methyl group vibrations. A key feature is the prediction of the C-D stretching frequency, which appears at a significantly lower wavenumber (around 2100-2200 cm⁻¹) compared to a C-H stretch (around 2900-3000 cm⁻¹) due to the heavier mass of deuterium. This isotopic shift is a clear and predictable marker that aids in the assignment of experimental spectra. acs.org

Table 2: Selected Calculated Vibrational Frequencies for 2-Fluorotoluene-α-d1 Frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic values.

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch~3100
Methyl C-H Stretch~2980
Methyl C-D Stretch ~2210
C-F Stretch~1260
Aromatic Ring Breathing~1000

Electronic spectroscopy, such as UV-Visible absorption and fluorescence, involves transitions between different electronic states. acs.org Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating these spectra in polyatomic molecules. mdpi.com

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry. This often corresponds to the maximum absorbance in an absorption spectrum. For 2-Fluorotoluene-α-d1, TD-DFT can be used to simulate the S₀ → S₁ electronic transition. Furthermore, by calculating the geometry and vibrational frequencies of the excited state (e.g., the D₁ state), it is possible to simulate the emission spectrum (fluorescence) corresponding to the D₁ → D₀ transition. researchgate.netresearchgate.net More advanced calculations can include vibronic coupling effects, which describe the interaction between the electronic and vibrational motions and are responsible for the fine structure observed in high-resolution electronic spectra. arxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts with considerable accuracy, aiding in spectral assignment. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework.

For 2-Fluorotoluene-α-d1, a key point of interest is the chemical shift of the carbon atom bonded to the deuterium. The chemical shift of a nucleus is sensitive to its local electronic environment. While deuterium (²H) itself is an NMR-active nucleus, its primary effect on the ¹³C NMR spectrum is the isotope effect on the chemical shift of the attached carbon. The substitution of a hydrogen with a deuterium atom typically causes a small upfield shift (to lower ppm) in the ¹³C resonance of the directly bonded carbon. This is known as a primary isotope shift. The magnitude of this shift is generally small, on the order of 0.2-0.5 ppm per deuterium. Computational prediction of this subtle effect requires high-quality calculations but can confirm the assignment of the deuterated carbon in the ¹³C spectrum. nih.govnih.gov

Table 3: Illustrative Predicted ¹³C NMR Isotope Shift for the Methyl Carbon

CompoundCarbon AtomPredicted Chemical Shift (ppm)Isotope Shift (Δδ)
2-Fluorotoluene-CH₃~20.8N/A
2-Fluorotoluene-α-d1-CH₂D~20.5~ -0.3 ppm

Computational Modeling of Reaction Pathways and Transition States

The substitution of a protium atom with deuterium at the benzylic position of 2-fluorotoluene introduces a subtle but significant change in mass, which can influence the kinetics and dynamics of chemical reactions. Computational chemistry provides a powerful lens through which to investigate these isotopic effects, offering insights into reaction mechanisms, transition state geometries, and energy landscapes that are often difficult to probe experimentally. This section delves into the theoretical and computational approaches used to model reaction pathways and transition states involving 2-Fluorotoluene-α-d1.

Potential Energy Surface Mapping for Deuterium-Involving Reactions

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecular system as a function of its geometry. rsc.org For a chemical reaction, the PES maps out the energetic landscape that connects reactants, transition states, intermediates, and products. rsc.orgmdpi.com By mapping the PES for reactions involving 2-Fluorotoluene-α-d1, we can elucidate the most probable reaction pathways and identify the energy barriers that govern the reaction rates.

A common reaction pathway for toluene (B28343) and its derivatives is the abstraction of a hydrogen atom from the methyl group to form a benzyl (B1604629) radical. aip.orgnih.govnih.gov In the case of 2-Fluorotoluene-α-d1, this would involve the cleavage of the C-D bond. The PES for such a reaction would be a multidimensional surface, but it can be simplified by focusing on the key geometric parameters, such as the breaking C-D bond length and the forming bond between the deuterium and the abstracting species.

Theoretical calculations, often employing Density Functional Theory (DFT) or higher-level ab initio methods, are used to calculate the energy at various points on the PES. researchgate.netacs.org For instance, in the reaction of 2-Fluorotoluene-α-d1 with a hydroxyl radical (•OH), a key atmospheric oxidant, the PES would reveal the transition state for the D-abstraction. nih.govpnas.org The presence of the fluorine atom at the ortho position can influence the stability of the resulting 2-fluorobenzyl radical through inductive and resonance effects, which would be reflected in the topology of the PES. acs.org

Table 1: Hypothetical Potential Energy Surface Features for the Reaction of 2-Fluorotoluene-α-d1 with a Generic Radical (X•)

This table presents hypothetical energy values for key points on the potential energy surface for the deuterium abstraction from 2-Fluorotoluene-α-d1 by a generic radical X•. The values are illustrative and based on typical findings for similar reactions of toluene derivatives. The energy of the reactants is taken as the reference (0 kcal/mol).

SpeciesDescriptionHypothetical Relative Energy (kcal/mol)
Reactants (2-Fluorotoluene-α-d1 + X•)Initial state of the system.0.0
Transition State ([2-Fluorobenzyl•---D---X]‡)Highest energy point along the reaction coordinate.+12.5
Products (2-Fluorobenzyl radical + DX)Final state of the system after D-abstraction.-5.0

This table is for illustrative purposes and the values are not from direct experimental or computational data on 2-Fluorotoluene-α-d1.

Calculation of Kinetic Isotope Effects (KIE) from Vibrational Frequencies

The kinetic isotope effect (KIE) is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (kH/kD). libretexts.orgwikipedia.org It is a sensitive probe of the rate-determining step of a reaction and provides insight into the nature of the transition state. wikipedia.orgunam.mx For 2-Fluorotoluene-α-d1, the primary KIE for the cleavage of the C-D bond is expected to be significant.

The KIE can be calculated computationally from the vibrational frequencies of the reactants and the transition state, which are obtained from the second derivatives of the energy with respect to the atomic coordinates. nih.govresearchgate.net The zero-point energy (ZPE) of a chemical bond is dependent on the vibrational frequency and the reduced mass of the atoms involved. A C-D bond has a lower ZPE than a C-H bond due to the heavier mass of deuterium. In the transition state, the C-D stretching vibration often becomes a translational motion along the reaction coordinate, and its contribution to the ZPE is lost. This difference in ZPE between the reactant and the transition state is the primary origin of the kinetic isotope effect. utdallas.edu

Table 2: Hypothetical Calculated Vibrational Frequencies and Kinetic Isotope Effect for the Benzylic C-H/C-D Bond Cleavage in 2-Fluorotoluene

This table presents hypothetical vibrational frequencies for the benzylic C-H and C-D bonds in 2-fluorotoluene and its α-d1 isotopologue, along with a calculated KIE. These values are based on general principles and data from similar systems. libretexts.orgunam.mxutdallas.edu

ParameterValue (C-H)Value (C-D)
Stretching Frequency (cm⁻¹)~2950~2130
Zero-Point Energy (kcal/mol)~4.22~3.05
Calculated kH/kD at 298 K~5.8

This table is for illustrative purposes and the values are not from direct experimental or computational data on 2-Fluorotoluene-α-d1.

The magnitude of the KIE is influenced by the linearity of the transition state and the extent of bond breaking. A more linear transition state with significant bond cleavage typically leads to a larger KIE. wikipedia.org The presence of the ortho-fluoro substituent may influence the geometry of the transition state and thus modulate the KIE compared to unsubstituted toluene.

Molecular Dynamics Simulations for Conformational Dynamics and Isomerization

In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the potential energy of the system as a function of atomic positions. jafmonline.net By simulating the system over time, one can observe conformational changes, such as the rotation of the methyl group around the C-C bond. The fluorine atom at the ortho position introduces a steric and electronic perturbation that can influence the rotational barrier of the methyl group. rsc.orgresearchgate.net

Table 3: Hypothetical Parameters from a Molecular Dynamics Simulation of 2-Fluorotoluene-α-d1

This table provides hypothetical parameters that could be obtained from a molecular dynamics simulation of 2-Fluorotoluene-α-d1 in a solvent at room temperature. The values are illustrative and based on general knowledge from simulations of similar aromatic molecules. koreascience.krresearchgate.net

ParameterHypothetical Value/Observation
Simulation Time100 ns
Temperature298 K
SolventWater
Methyl Group Rotational BarrierSlightly higher than toluene due to steric hindrance from the ortho-fluoro group.
Dominant ConformationThe C-D bond is likely to have a preferred orientation relative to the benzene ring to minimize steric interactions.

This table is for illustrative purposes and the values are not from direct experimental or computational data on 2-Fluorotoluene-α-d1.

Furthermore, MD simulations can be used to explore potential isomerization pathways. While large-scale isomerization, such as the interconversion between different positional isomers of fluorotoluene, would require advanced simulation techniques due to high energy barriers, MD can effectively sample local conformational isomerism. For instance, the relative orientation of the C-D bond with respect to the fluorine atom can be explored, which may have implications for its reactivity in specific enzymatic or catalytic environments.

Applications in Mechanistic Organic Chemistry and Physical Organic Chemistry Research

Probing C-H/C-D Bond Activation and Functionalization Mechanisms

The difference in bond strength between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond forms the basis of the kinetic isotope effect (KIE), a fundamental concept in mechanistic chemistry. semanticscholar.orgprinceton.edu Cleavage of a C-D bond typically requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond. By using 2-Fluorotoluene-α-d1, chemists can measure the KIE and thereby determine whether the C-H/C-D bond is broken in the rate-determining step of a reaction.

Deuterium (B1214612) Labeling for Understanding Regioselectivity and Stereoselectivity in Catalytic Reactions

In catalytic C-H activation reactions, a catalyst can potentially activate multiple C-H bonds within a molecule. The use of 2-Fluorotoluene-α-d1 provides a clear method for distinguishing between the reactivity of the benzylic C-D bond and the aromatic C-H bonds. If a catalytic reaction shows a significant KIE upon substitution of the benzylic hydrogen with deuterium, it provides strong evidence that the catalyst is interacting with and cleaving this specific bond during the rate-limiting step.

This technique is invaluable for understanding and controlling regioselectivity, the preference for reaction at one position over another. nih.gov For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, observing a KIE at the benzylic position of 2-Fluorotoluene-α-d1 would confirm that the initial C-H activation occurs at the methyl group rather than on the aromatic ring. This information is crucial for designing catalysts and reaction conditions that favor a desired product isomer.

Similarly, deuterium labeling can shed light on the stereoselectivity of a reaction, which is the preference for the formation of one stereoisomer over another. While the single deuterium in 2-Fluorotoluene-α-d1 does not create a chiral center itself, its influence on the reaction pathway can be used to probe the geometry of the transition state in reactions that generate a new stereocenter.

Investigation of Radical-Mediated C-H/C-D Bond Transformations

Free radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. The propagation step frequently involves the abstraction of a hydrogen atom. By employing 2-Fluorotoluene-α-d1, researchers can investigate the mechanism of radical-mediated transformations at the benzylic position.

For example, in a radical bromination reaction using N-bromosuccinimide (NBS), the rate-determining step is typically the abstraction of a benzylic hydrogen by a bromine radical. A comparison of the reaction rates of 2-fluorotoluene (B1218778) and 2-Fluorotoluene-α-d1 would be expected to show a primary kinetic isotope effect, confirming that the benzylic C-H/C-D bond is indeed broken in the slowest step of the reaction. The magnitude of this KIE can provide further insight into the nature of the transition state.

Investigations of Aromatic Ring Reactivity and Substituent Effects

The substituents on an aromatic ring significantly influence its reactivity towards electrophilic and nucleophilic attack. libretexts.orgmasterorganicchemistry.com 2-Fluorotoluene-α-d1 possesses both a fluorine atom and a deuterated methyl group, allowing for the study of their combined electronic and steric effects.

Understanding the Electronic and Steric Influence of Fluorine and Deuterium on Reaction Rates

The fluorine atom in 2-Fluorotoluene-α-d1 is an interesting substituent as it is electronegative and thus deactivating towards electrophilic aromatic substitution via an inductive effect. However, it can also donate electron density through resonance. The deuterated methyl group, while electronically very similar to a standard methyl group, has a slightly smaller steric profile and different vibrational frequencies which can subtly influence reaction rates.

By comparing the rates of reactions of 2-Fluorotoluene-α-d1 with those of toluene (B28343), fluorotoluene, and toluene-α-d1, the individual and combined effects of these substituents can be dissected. For example, in an electrophilic nitration reaction, the rate of reaction of 2-Fluorotoluene-α-d1 can be compared to fluorotoluene to isolate the secondary kinetic isotope effect of the α-deuterium on the stability of the carbocation intermediate (the arenium ion).

CompoundRelative Rate of Nitration (Hypothetical)
Toluene1.00
Fluorotoluene0.15
Toluene-α-d30.97
2-Fluorotoluene-α-d1 0.14

This interactive table presents hypothetical relative rate data to illustrate how the electronic and isotopic effects could be quantified.

Deuterium Labeling for Probing Electrophilic or Nucleophilic Attack on the Aromatic Ring

While the deuterium label in 2-Fluorotoluene-α-d1 is not on the aromatic ring itself, its presence can be used indirectly to probe the mechanism of aromatic substitution. In electrophilic aromatic substitution, the rate-determining step is typically the attack of the electrophile on the aromatic ring to form a carbocation intermediate. The subsequent loss of a proton (or deuteron) is usually fast. Therefore, a primary kinetic isotope effect is not expected if a C-H/C-D bond on the ring is broken after the rate-determining step.

However, in some cases of nucleophilic aromatic substitution, the mechanism can be more complex. youtube.com While 2-Fluorotoluene-α-d1 is not the ideal substrate for typical SNAr reactions (which require strong electron-withdrawing groups), the principles of isotopic labeling remain relevant. If a reaction were to proceed through a mechanism where C-H/C-D bond cleavage on the ring was involved in the rate-determining step, comparing the reactivity of a ring-deuterated analogue with its non-deuterated counterpart would reveal a significant KIE. The study of 2-Fluorotoluene-α-d1 in related transformations can help to rule out or support mechanisms involving benzylic proton abstraction in concert with changes on the aromatic ring.

Role as a Mechanistic Probe for Solvent Effects and Intermolecular Interactions

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Solvents can stabilize or destabilize reactants, transition states, and products to varying degrees. 2-Fluorotoluene-α-d1 can be used to investigate how solvent molecules interact with the substrate during a reaction, particularly in processes involving the benzylic C-D bond.

Furthermore, the fluorine atom in 2-Fluorotoluene-α-d1 can participate in specific intermolecular interactions, such as hydrogen bonding with protic solvents. These interactions can influence the reactivity of the molecule, and isotopic labeling at the benzylic position allows for a sensitive probe of how these solvent interactions might affect the C-D bond-breaking event.

Utility as a Deuterated Tracer in Complex Chemical and Biochemical Reaction Networks (strictly research-focused, non-clinical)

The selective incorporation of deuterium into a molecule, such as in 2-Fluorotoluene-α-d1, provides a powerful and subtle tool for elucidating the mechanisms of complex chemical and biochemical reactions. This isotopically labeled compound serves as a tracer, allowing researchers to follow the fate of the molecule or specific atoms within it through intricate reaction networks without significantly altering the chemical properties of the system under investigation. The primary application of 2-Fluorotoluene-α-d1 in this context lies in the study of kinetic isotope effects (KIEs) and as a tracer in metabolic pathway analysis, particularly in non-clinical, research-focused settings.

One of the principal uses of 2-Fluorotoluene-α-d1 is in determining reaction mechanisms through the measurement of kinetic isotope effects. The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. In the case of 2-Fluorotoluene-α-d1, the replacement of a protium (B1232500) atom with a deuterium atom at the α-position can lead to a measurable change in the reaction rate if the C-H bond at this position is broken or significantly altered in the rate-determining step of the reaction.

For instance, in studies of oxidation reactions catalyzed by enzymes such as cytochrome P450, 2-Fluorotoluene-α-d1 can be used as a probe to understand the mechanism of hydroxylation. If the rate of hydroxylation of 2-Fluorotoluene-α-d1 is slower than that of its non-deuterated counterpart, it suggests that the cleavage of the C-H bond at the benzylic position is involved in the rate-limiting step. The magnitude of this primary KIE can provide further insights into the geometry of the transition state.

Reaction Type Substrate Observed KIE (kH/kD) Mechanistic Implication
Benzylic Hydroxylation2-FluorotolueneVariesC-H bond cleavage is (partially) rate-determining
Radical Abstraction2-Fluorotoluene> 1C-H bond is broken in the transition state

In addition to KIE studies, 2-Fluorotoluene-α-d1 can be employed as a tracer to delineate metabolic pathways in biochemical research. When introduced into a biological system, such as a cell culture or a purified enzyme assay, the deuterium label allows for the tracking of the fluorotoluene moiety through various enzymatic transformations. By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify the metabolites of 2-Fluorotoluene and determine the sequence of reactions in a metabolic network.

For example, in a hypothetical study investigating the biodegradation of fluorinated aromatic compounds by a specific microbial strain, 2-Fluorotoluene-α-d1 could be used as a substrate. The analysis of the culture medium over time might reveal the formation of deuterated intermediates, such as 2-fluorobenzyl alcohol-α-d1 or 2-fluorobenzoic acid-α-d1. The identification of these deuterated metabolites would provide direct evidence for the specific metabolic pathway involved in the degradation of 2-fluorotoluene.

Analytical Technique Information Obtained Example Application
Mass Spectrometry (MS)Identification of deuterated metabolites by their mass-to-charge ratio.Tracing the flow of the carbon skeleton through a metabolic pathway.
Nuclear Magnetic Resonance (NMR)Determination of the position of the deuterium label in metabolites.Elucidating the stereochemistry of enzymatic reactions.

It is crucial to note that the applications described here are strictly for research purposes to understand fundamental chemical and biochemical processes. The use of 2-Fluorotoluene-α-d1 as a deuterated tracer provides a nuanced and powerful approach to unraveling the intricacies of reaction mechanisms and metabolic networks in a non-clinical setting.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective and Enantioselective Deuteration Protocols

The synthesis of specifically labeled compounds like 2-Fluorotoluene-α-d1 is foundational to its application in mechanistic studies. While various deuteration methods exist, the development of novel stereoselective and enantioselective protocols remains a significant area of research. researchgate.netsimsonpharma.com Current methods for producing chiral deuterated compounds can be resource-intensive and often provide limited options for chiral analysis due to the subtle differences between hydrogen and deuterium (B1214612). marquette.edu

Recent breakthroughs in selective isotope labeling are paving the way for more efficient and precise deuteration. researchgate.net Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are continually being refined. researchgate.net For instance, regio- and enantioselective hydrodeuteration of aryl alkenes has been achieved using a chiral copper-hydride catalyst with a protic deuterium source, demonstrating the potential for creating stereospecific C-D bonds. marquette.edu

Furthermore, enzymatic and organocatalytic methods are emerging as powerful tools for achieving high site- and stereoselectivity. nih.govescholarship.orgacs.org While some enzymatic methods have limitations in substrate scope, they offer the advantage of exquisite selectivity under mild conditions. nih.govescholarship.org The development of new catalysts, including those based on earth-abundant metals and novel nanoelectrodes, is also a promising avenue for more cost-effective and selective deuteration. researchgate.net The ongoing innovation in these synthetic strategies will be crucial for producing enantiomerically pure 2-Fluorotoluene-α-d1 and its analogs, expanding their use in probing stereospecific reaction mechanisms.

Integration with Advanced Time-Resolved Spectroscopies for Real-Time Mechanistic Insights

Understanding the transient species and rapid transformations involved in chemical reactions is key to elucidating their mechanisms. The integration of 2-Fluorotoluene-α-d1 with advanced time-resolved spectroscopic techniques offers a powerful approach to gain real-time mechanistic insights. Techniques like femtosecond transient absorption (fs-TA) spectroscopy and time-resolved infrared (TRIR) spectroscopy can track the dynamics of reactions on ultrafast timescales. mdpi.comresearchgate.net

For example, time-resolved spectroscopy can monitor the formation and decay of reaction intermediates, providing direct evidence for proposed mechanistic pathways. nih.gov The use of isotopically labeled compounds like 2-Fluorotoluene-α-d1 in these experiments can help to identify specific bond-breaking and bond-forming events through the observation of kinetic isotope effects (KIEs) in real-time. The vibrational modes of the C-D bond, being different from the C-H bond, can serve as a distinct spectroscopic marker. researchgate.net

Future advancements in this area will likely involve the application of even more sophisticated techniques, such as two-dimensional infrared (2D-IR) spectroscopy, to probe the coupling between different vibrational modes and gain a more detailed picture of the evolving molecular structure during a reaction. The combination of these powerful analytical tools with the specific isotopic labeling of 2-Fluorotoluene-α-d1 will enable a deeper and more dynamic understanding of complex reaction mechanisms. mdpi.com

Advanced Computational Approaches for High-Throughput KIE Prediction and Reaction Design

Computational chemistry has become an indispensable tool for predicting and interpreting kinetic isotope effects (KIEs). researchgate.net Advanced computational approaches are continuously being developed to provide more accurate and high-throughput predictions of KIEs, which can guide experimental design and validate mechanistic hypotheses. digitellinc.com

Methods based on density functional theory (DFT) are widely used to calculate theoretical KIEs that can be directly compared with experimental values. researchgate.net However, for reactions involving quantum tunneling, more sophisticated methods like semiclassical and quantum instanton theory are necessary to achieve accurate predictions, especially at low temperatures. nih.govaip.org These methods account for the quantization of vibrational modes and tunneling effects, which can lead to very large KIEs. aip.org

A significant future direction is the development of machine-learning (ML) force fields to efficiently generate a large number of trajectories for KIE estimations. digitellinc.com This approach can overcome the computational expense of direct dynamic simulations and provide statistically meaningful predictions for complex reactions. digitellinc.com Furthermore, predictive models based on experimental and theoretical data are being developed to estimate the sites of deuterium incorporation in molecules, facilitating the planning of late-stage deuteration and tritiation experiments. acs.org The continued development of these computational tools will enable high-throughput screening of potential reaction pathways and the rational design of experiments utilizing 2-Fluorotoluene-α-d1 to probe reaction mechanisms.

Exploration of 2-Fluorotoluene-α-d1 in New Catalytic Systems for C-H/C-D Bond Modification

The selective functionalization of C-H bonds is a major goal in synthetic chemistry, and catalytic systems that can achieve this transformation are of great interest. escholarship.org 2-Fluorotoluene-α-d1 serves as an excellent probe for studying the mechanisms of these C-H activation/C-D modification reactions. The kinetic isotope effect observed when using this deuterated substrate can provide crucial information about the rate-determining step and the nature of the transition state.

Future research will focus on exploring the behavior of 2-Fluorotoluene-α-d1 in novel catalytic systems. This includes the use of iridium-based catalysts for C-H borylation, which have shown promise for the selective functionalization of benzylic C-H bonds. escholarship.orgescholarship.org The development of catalysts based on earth-abundant and less expensive metals is also a key area of investigation. researchgate.net

Furthermore, the emergence of flow chemistry offers new possibilities for carrying out deuteration reactions with increased efficiency, selectivity, and scalability. ansto.gov.au The integration of real-time monitoring with flow reactors can provide precise control over reaction parameters, minimizing decomposition and improving yields. ansto.gov.au The study of 2-Fluorotoluene-α-d1 in these advanced catalytic setups will not only provide insights into the reaction mechanisms but also contribute to the development of more sustainable and efficient synthetic methods for C-H/C-D bond modification.

Synergistic Experimental and Theoretical Investigations for Comprehensive Mechanistic Understanding

The most powerful approach to elucidating complex reaction mechanisms involves the close integration of experimental and theoretical methods. The study of 2-Fluorotoluene-α-d1 is a prime example of where this synergistic approach can yield profound insights. Experimental measurements of KIEs, reaction rates, and product distributions provide the empirical data that computational models aim to reproduce and explain.

Future research will increasingly rely on this combined approach. For instance, experimental data from time-resolved spectroscopy can be used to benchmark and refine computational models of reaction dynamics. researchgate.net Conversely, theoretical predictions can guide the design of new experiments to test specific mechanistic hypotheses. A combined experimental and theoretical approach has proven particularly useful in understanding complex catalytic reactions where the experimental KIE may not be associated with a single reaction step. researchgate.net

The development of predictive models that combine experimental data with DFT calculations is already facilitating the rational design of deuteration experiments. acs.org This synergy is also crucial in the development of new catalytic systems, where computational analysis of the catalytic cycle can help predict the outcome of hydrogen isotope exchange processes. digitellinc.com By combining the strengths of both experimental and theoretical techniques, researchers can achieve a comprehensive and detailed understanding of the role of 2-Fluorotoluene-α-d1 in various chemical transformations.

Q & A

Q. What are the established synthetic routes for preparing 2-Fluorotoluene-α-d1, and how do isotopic labeling protocols affect yield?

Methodological Answer : The synthesis of 2-Fluorotoluene-α-d1 typically involves deuterium incorporation at the α-methyl position. Common methods include:

  • Deuterated Grignard Reagents : Reacting fluorobenzene with deuterated methyl magnesium halides (e.g., CD₃MgX) under inert conditions, followed by quenching .
  • Catalytic Exchange : Using deuterated solvents (e.g., D₂O) with acid/base catalysts to introduce deuterium at the α-position .

Q. Key Considerations :

  • Isotopic purity (>98% atom % D) requires rigorous exclusion of protic solvents .
  • Yield optimization involves monitoring reaction kinetics via GC-MS to minimize deuteration at unintended positions .

Q. Which spectroscopic techniques are most effective for characterizing deuterium incorporation in 2-Fluorotoluene-α-d1?

Methodological Answer :

  • ¹H NMR : The α-deuterium (CH₂D) splits the adjacent fluorinated aromatic protons, producing distinct coupling patterns (e.g., quartets or triplets). Absence of a singlet at ~2.3 ppm (CH₃) confirms deuteration .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z = 111 (M+) and isotopic clusters reflecting deuterium content .
  • IR Spectroscopy : C-D stretching vibrations appear at ~2100–2200 cm⁻¹, distinct from C-H stretches .

Validation : Cross-validate using two independent methods (e.g., NMR and MS) to rule out artifacts .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of 2-Fluorotoluene-α-d1 influence reaction mechanisms in catalytic fluorination studies?

Methodological Answer : Deuterium at the α-position alters reaction pathways due to KIEs:

  • Rate Studies : Compare reaction rates of deuterated vs. non-deuterated analogs. A KIE > 1 indicates C-H bond cleavage as the rate-determining step .
  • Computational Modeling : Pair experimental data with DFT calculations to map transition states and isotopic energy barriers .

Case Study : In electrophilic aromatic substitution, α-deuteration reduces activation energy by stabilizing carbocation intermediates via hyperconjugation .

Q. How can researchers resolve contradictions in deuterium distribution data obtained from different analytical methods?

Methodological Answer : Contradictions often arise from technique-specific limitations:

  • Source Identification :
    • NMR : May underestimate deuterium due to signal splitting.
    • MS : Can overestimate due to isotopic scrambling in ionization .
  • Resolution Strategy :
    • Use high-resolution MS (HRMS) to distinguish isotopic peaks.
    • Validate with site-specific deuteration via ²H NMR relaxation experiments .

Q. What experimental design principles apply when using 2-Fluorotoluene-α-d1 in tracer studies for metabolic or environmental fate analysis?

Methodological Answer :

  • Control Groups : Include non-deuterated analogs to differentiate isotopic effects from environmental variables .
  • Sampling Protocol :
    • Use inert containers to prevent H/D exchange.
    • Quantify degradation products via LC-MS with deuterium-specific calibration curves .
  • Ethical Compliance : Ensure proper disposal of deuterated waste under institutional guidelines .

Q. How can computational chemistry be integrated with experimental data to predict the behavior of 2-Fluorotoluene-α-d1 in novel reaction systems?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability .
  • Docking Studies : Model interactions with enzymes or catalysts to identify binding sites influenced by deuterium .
  • Validation : Compare simulated isotopic shifts (e.g., ¹³C NMR) with experimental data to refine force fields .

Q. Data Contradiction Analysis Framework :

StepActionReference
1Identify technique-specific artifacts
2Cross-validate with orthogonal methods
3Replicate under controlled conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.